Methyl 4,5,6-trichloropyridazine-3-carboxylate
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Overview
Description
Methyl 4,5,6-trichloropyridazine-3-carboxylate is a chemical compound belonging to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 2 of the six-membered ring. This compound is characterized by the presence of three chlorine atoms at positions 4, 5, and 6, and a methyl ester group at position 3 of the pyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5,6-trichloropyridazine-3-carboxylate typically involves the chlorination of pyridazine derivatives. One common method includes the reaction of 3,4,6-trichloropyridazine with methanol in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions to facilitate the substitution of chlorine atoms with methoxy groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by esterification. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5,6-trichloropyridazine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where boron reagents are used to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Sodium methoxide, amines, thiols.
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling: Palladium catalysts, boronic acids.
Major Products Formed
The major products formed from these reactions include various substituted pyridazines, which can have different functional groups replacing the chlorine atoms.
Scientific Research Applications
Methyl 4,5,6-trichloropyridazine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4,5,6-trichloropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, which is involved in various inflammatory and immune responses .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,5-dichloropyridine-4-carboxylate
- 3,4,6-Trichloropyridazine
- 6-Chloro-3,4-dimethoxypyridazine
Uniqueness
Methyl 4,5,6-trichloropyridazine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three chlorine atoms and a methyl ester group makes it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C6H3Cl3N2O2 |
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Molecular Weight |
241.5 g/mol |
IUPAC Name |
methyl 4,5,6-trichloropyridazine-3-carboxylate |
InChI |
InChI=1S/C6H3Cl3N2O2/c1-13-6(12)4-2(7)3(8)5(9)11-10-4/h1H3 |
InChI Key |
YKCKFXJAMSRXGA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN=C(C(=C1Cl)Cl)Cl |
Origin of Product |
United States |
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